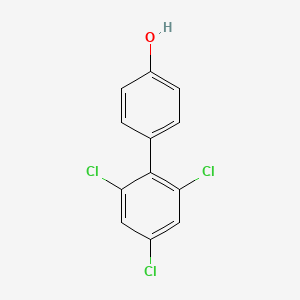

4-Hydroxy-2',4',6'-trichlorobiphenyl

Übersicht

Beschreibung

4-Hydroxy-2’,4’,6’-trichlorobiphenyl is an organic compound with the chemical formula C12H7Cl3O. It is a derivative of biphenyl, where the biphenyl core is substituted with three chlorine atoms and one hydroxyl group. This compound is known for its stability and low volatility at room temperature. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and benzene .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Hydroxy-2',4',6'-Trichlorbiphenyl wird typischerweise durch die Reduktion von 4-Nitro-2',4',6'-Trichlorbiphenyl synthetisiert. Die Reduktionsreaktion kann mit Reduktionsmitteln wie Eisen oder Zink in Gegenwart von Salzsäure durchgeführt werden. Die Reaktion wird in der Regel bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

In industrieller Umgebung folgt die Produktion von 4-Hydroxy-2',4',6'-Trichlorbiphenyl ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie sind in der industriellen Produktion üblich.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Hydroxy-2',4',6'-Trichlorbiphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Chinonderivat oxidiert werden.

Reduktion: Die Verbindung kann weiter reduziert werden, um Chloratome zu entfernen.

Substitution: Die Chloratome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um Chloratome unter basischen Bedingungen zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Dechlorierte Biphenylderivate.

Substitution: Biphenylderivate mit verschiedenen funktionellen Gruppen, die Chloratome ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4-Hydroxy-2',4',6'-trichlorobiphenyl is a stable, non-volatile crystalline solid with the chemical formula C12H7Cl3O. It is insoluble in water but soluble in organic solvents such as ethanol and benzene. The compound primarily interacts with biological systems by inhibiting the expression of the circadian rhythm component PER1, thereby potentially disrupting normal circadian functions.

Chemistry

- Reagent in Organic Synthesis : This compound is utilized as a reagent to synthesize more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Chemical Reaction Analysis : It undergoes reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : Further reduction can remove chlorine atoms.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

- Endocrine Disruption Studies : As a known endocrine disruptor, this compound has been studied for its interactions with estrogen receptors. Research indicates that it exerts uterotropic effects by enhancing uterine contractions mediated by oxytocin through estrogen receptor pathways .

- Toxicological Assessments : Studies have linked exposure to this compound with adverse reproductive outcomes in mammals, prompting investigations into its long-term effects on gestation and developmental processes .

Medicine

- Potential Therapeutic Applications : Ongoing research aims to elucidate the therapeutic potential of this compound, particularly in relation to its biological activity as an estrogen mimic and its implications for reproductive health .

- Toxicological Profiles : Understanding the toxicological properties of this compound is crucial for assessing risks associated with PCB exposure and developing safety guidelines for handling such compounds .

Industrial Applications

- Synthesis of Dyes and Antioxidants : The compound serves as a precursor in the production of various industrial materials, including dyes and fluorescent brighteners. Its chemical stability makes it suitable for applications requiring long-lasting performance.

Case Study 1: Estrogenic Activity in Animal Models

A study investigated the effects of this compound on uterine contractions in midgestation rats. Results demonstrated that prolonged exposure significantly increased the contractile response to oxytocin, indicating a strong interaction with estrogen receptors and highlighting its potential role as an endocrine disruptor .

Case Study 2: Toxicological Impact Assessment

Research has shown that exposure to polychlorinated biphenyls, including hydroxylated variants like this compound, is associated with reproductive health issues in both humans and wildlife. These findings underscore the necessity for ongoing monitoring and regulation of such compounds due to their persistent environmental presence and biological activity .

Wirkmechanismus

The mechanism of action of 4-hydroxy-2’,4’,6’-trichlorobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms contribute to the compound’s lipophilicity, enabling it to interact with lipid membranes and disrupt cellular processes. The exact pathways and molecular targets vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,4,6-Trichlorbiphenyl

- 2,4,6-Trichlor-4'-biphenylol

- 2,5-Dichlorbiphenyl

Einzigartigkeit

4-Hydroxy-2',4',6'-Trichlorbiphenyl ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von mehreren Chlorsubstituenten am Biphenylkern einzigartig. Diese Kombination verleiht einzigartige chemische und physikalische Eigenschaften, wie z. B. erhöhte Stabilität und spezifische Reaktionsmuster, wodurch es für verschiedene Anwendungen in Forschung und Industrie wertvoll wird .

Biologische Aktivität

4-Hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30) is a hydroxylated polychlorinated biphenyl (PCB) that has garnered significant attention due to its biological activity, particularly as an endocrine disruptor. This compound is a degradation product of PCBs, which were widely used industrially before being banned due to their environmental persistence and toxicological profiles.

Chemical Structure and Properties

OH-PCB 30 features a biphenyl core structure with three chlorine atoms substituted at the 2', 4', and 6' positions of one benzene ring, and a hydroxyl group attached at the 4th position of the other ring. This unique configuration contributes to its stability and bioactivity.

Endocrine Disruption and Estrogenic Activity

Research indicates that OH-PCB 30 can bind to estrogen receptors (ERs), mimicking the effects of natural estrogens. This binding leads to the induction of vitellogenin (VTG), a precursor protein essential for egg yolk formation in oviparous animals, particularly in fish such as rainbow trout. The compound's ability to induce VTG production demonstrates its potential as an endocrine disruptor.

Key Findings:

- Binding Affinity : OH-PCB 30 exhibits a high affinity for estrogen receptors, leading to significant biological effects, albeit with lower potency compared to natural estrogens like estradiol .

- Induction of Vitellogenin : Studies have shown that OH-PCB 30 induces VTG production in a dose-dependent manner. For instance, in juvenile rainbow trout, the plasma VTG levels reached approximately 0.048 mg/ml at high doses, which is significantly lower than those induced by natural estrogens .

- Uterotropic Effects : In animal studies, exposure to OH-PCB 30 resulted in enhanced uterine contractions in midgestation rats when combined with oxytocin, indicating its potential impact on reproductive health through estrogen receptor-mediated pathways .

Comparative Estrogenic Activity

The estrogenic activity of OH-PCB 30 can be compared with other hydroxylated PCBs. The following table summarizes some related compounds and their estrogenic activities:

| Compound Name | Structure Features | Estrogenic Activity |

|---|---|---|

| 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | High |

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | Moderate |

| 3-Hydroxy-2',4',5'-trichlorobiphenyl | Three chlorine atoms; hydroxyl group | Low |

| 2,3-Dihydroxy-5-chloro-biphenyl | Two hydroxyl groups; one chlorine atom | Variable |

This table illustrates the varying degrees of estrogenic activity among different hydroxylated PCBs, highlighting the unique profile of OH-PCB 30 within this class.

The biological activity of OH-PCB 30 is primarily mediated through its interaction with estrogen receptors. The compound's structural features allow it to mimic natural estrogens, facilitating its binding to ERs and triggering downstream biological responses:

- Estrogen Receptor Binding : The specific arrangement of chlorine atoms and the hydroxyl group allows OH-PCB 30 to effectively mimic the shape of natural estrogens, enabling it to interact with estrogen receptors .

- Induction of Uterine Contractions : Research has demonstrated that prolonged exposure (over 20 hours) to OH-PCB 30 can significantly enhance the contractile response of uterine tissues to oxytocin, further supporting its role as an endocrine disruptor .

Case Studies

Several studies have focused on the effects of OH-PCB 30 on wildlife and human health:

- Rainbow Trout Study : A critical study demonstrated that juvenile rainbow trout exposed to diets containing OH-PCB 30 showed significant VTG induction compared to controls. This response underscores the compound's potential ecological impact as an endocrine disruptor in aquatic environments .

- Reproductive Health Implications : Animal studies have linked exposure to PCBs and their metabolites, including OH-PCB 30, with adverse reproductive outcomes such as decreased gestation length and altered reproductive hormone levels in mammals .

Eigenschaften

IUPAC Name |

4-(2,4,6-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJFLVGNGVJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074539 | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-28-8 | |

| Record name | 2′,4′,6′-Trichloro-4-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14962-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLORO-4'-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KW6RT30C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.